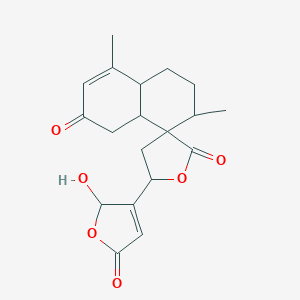
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone, also known as BDBQ, is a chemical compound that belongs to the class of quinazolinone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic properties in various diseases.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has also been found to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has also been found to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has also been found to be stable under various conditions, making it suitable for long-term storage. However, 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its use in aqueous solutions. 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone can also be toxic at high concentrations, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone. One potential direction is to investigate its potential therapeutic properties in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to explore the structure-activity relationship of 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone and its derivatives to identify more potent and selective compounds. Furthermore, the development of novel drug delivery systems for 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone can enhance its bioavailability and reduce its toxicity.
Méthodes De Synthèse
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized by the reaction of 4-bromoaniline and methyl anthranilate in the presence of a catalyst, such as palladium or copper. The reaction takes place under mild conditions, and the yield of 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone is relatively high. The synthesized product can be purified by recrystallization or chromatography.
Applications De Recherche Scientifique
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of various cancer cells, including breast cancer, colon cancer, and lung cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Propriétés
Nom du produit |
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone |
|---|---|
Formule moléculaire |
C15H13BrN2O |
Poids moléculaire |
317.18 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-2-methyl-1,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H13BrN2O/c1-15(10-6-8-11(16)9-7-10)17-13-5-3-2-4-12(13)14(19)18-15/h2-9,17H,1H3,(H,18,19) |
Clé InChI |
RLNYEGKEDRJIFL-UHFFFAOYSA-N |
SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C3=CC=C(C=C3)Br |
SMILES canonique |
CC1(NC2=CC=CC=C2C(=O)N1)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



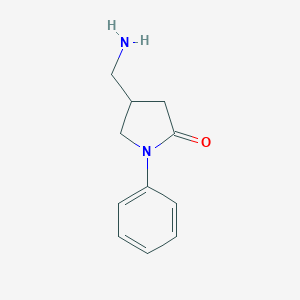
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
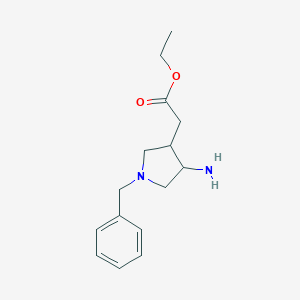
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
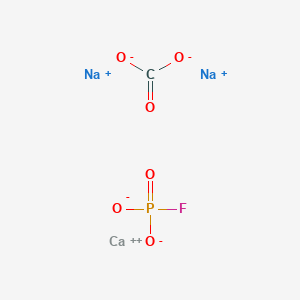
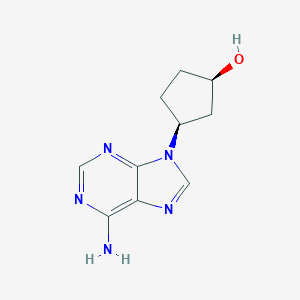
![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)

![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)
![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
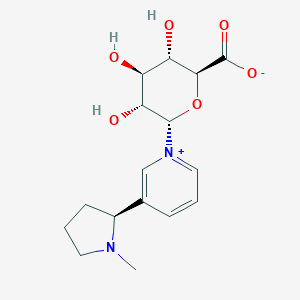
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
